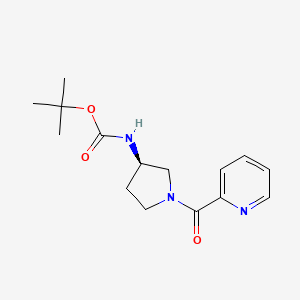
(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃. This compound is characterized by its chiral nature, which makes it particularly useful in asymmetric synthesis and other applications requiring enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.
Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.
Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the picolinoyl group to a more reduced form.
Substitution: Nucleophilic substitution reactions can be carried out at the picolinoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and alcohols, along with bases like triethylamine, are employed.
Major Products Formed:
Oxidation Products: Oxidation can yield picolinoyl derivatives with various oxidation states.
Reduction Products: Reduction can produce derivatives with reduced picolinoyl groups.
Substitution Products: Substitution reactions can lead to the formation of amides, esters, and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
Comparison with Similar Compounds
(R)-tert-Butyl piperidin-3-ylcarbamate: This compound is structurally similar but lacks the picolinoyl group.
(R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate: This compound has a benzyl group instead of the picolinoyl group.
Uniqueness: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is unique due to its picolinoyl group, which imparts specific chemical and biological properties that are not present in the other similar compounds. This makes it particularly valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJCFXJUIZBDCR-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
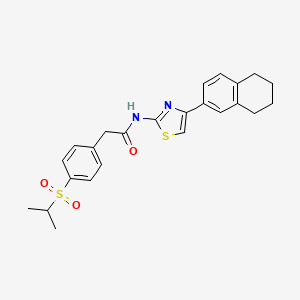

![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2958817.png)

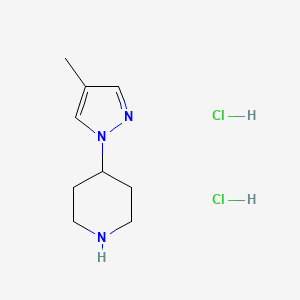
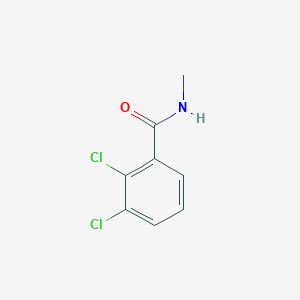
![Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2958823.png)
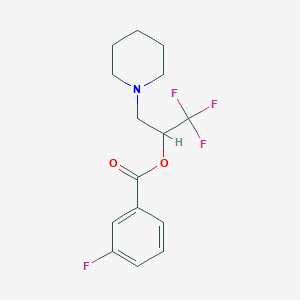
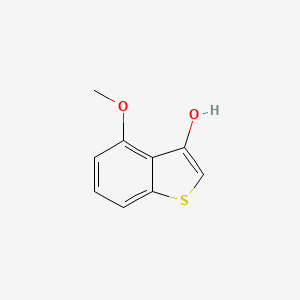
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

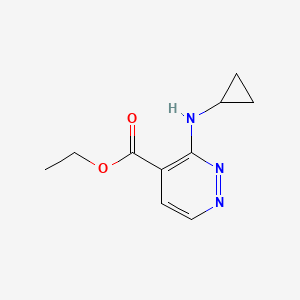

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
